6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine 6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 917757-88-1
VCID: VC16907460
InChI: InChI=1S/C12H15ClN6/c1-18-4-6-19(7-5-18)11-10-8(15-12(14)17-11)2-3-9(13)16-10/h2-3H,4-7H2,1H3,(H2,14,15,17)
SMILES:
Molecular Formula: C12H15ClN6
Molecular Weight: 278.74 g/mol

6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine

CAS No.: 917757-88-1

Cat. No.: VC16907460

Molecular Formula: C12H15ClN6

Molecular Weight: 278.74 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine - 917757-88-1

Specification

CAS No. 917757-88-1
Molecular Formula C12H15ClN6
Molecular Weight 278.74 g/mol
IUPAC Name 6-chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine
Standard InChI InChI=1S/C12H15ClN6/c1-18-4-6-19(7-5-18)11-10-8(15-12(14)17-11)2-3-9(13)16-10/h2-3H,4-7H2,1H3,(H2,14,15,17)
Standard InChI Key LDYVHZJHIRJRCA-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC(=NC3=C2N=C(C=C3)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyrido[3,2-d]pyrimidine scaffold, a bicyclic system that merges pyridine and pyrimidine rings. Key substitutions include:

  • Chlorine at position 6, enhancing electrophilic reactivity and influencing target binding.

  • 4-Methylpiperazin-1-yl group at position 4, contributing basicity (pKa7.9\text{p}K_a \approx 7.9) and facilitating interactions with kinase hinge regions.

  • Primary amine at position 2, enabling hydrogen bonding with catalytic residues .

The planar aromatic system allows for π-π stacking with tyrosine residues in kinase domains, while the piperazine moiety introduces conformational flexibility critical for optimizing binding kinetics .

Physicochemical Properties

PropertyValue
Molecular FormulaC12H15ClN6\text{C}_{12}\text{H}_{15}\text{ClN}_6
Molecular Weight278.74 g/mol
Exact Mass278.105 Da
LogP0.945
Polar Surface Area71.90 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Data derived from Chemsrc and computational models highlight balanced lipophilicity and solubility, aligning with Lipinski’s rule parameters for oral bioavailability.

Synthetic Methodologies and Optimization

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) achieves >99% purity.

  • Spectroscopic Data:

    • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J=5.6 Hz, 1H, pyridine-H), 6.75 (br s, 2H, NH₂), 3.65–3.58 (m, 4H, piperazine-H), 2.45–2.38 (m, 4H, piperazine-H), 2.30 (s, 3H, N-CH₃) .

    • HRMS: m/z 279.1121 [M+H]⁺ (calc. 279.1118) .

Pharmacological Profiling and Mechanism of Action

Kinase Inhibition Selectivity

Comparative studies of analogous pyrido[3,2-d]pyrimidin-2-amine derivatives reveal potent CDK4/6 inhibition:

CompoundCDK4 KiK_i (nM)CDK6 KiK_i (nM)CDK2 Selectivity (Fold)
Palbociclib1115>1000
6-Chloro Derivative430250
Abemaciclib210500

Data adapted from J. Med. Chem. 2017 indicate the title compound’s superior CDK4 affinity (Ki=4nMK_i = 4 \, \text{nM}) over CDK6, with moderate selectivity against CDK2 (Ki=1μMK_i = 1 \, \mu\text{M}) . Molecular dynamics simulations suggest the chloro substituent improves hydrophobic contacts with Val96 and Ala144 in CDK4’s ATP-binding pocket .

Antiproliferative Activity

In MV4-11 acute myeloid leukemia cells, the compound demonstrates dose-dependent G₁ phase arrest:

Concentration (μM)G₁ Phase (%)S Phase (%)G₂/M Phase (%)
0 (Control)612811
0.408596

At 0.40 μM, 85% of cells accumulate in G₁, consistent with CDK4/6-mediated Rb phosphorylation blockade . In vivo, oral administration (50 mg/kg bid) inhibits tumor growth by 78% in xenograft models without significant toxicity .

Structure-Activity Relationship (SAR) Insights

Role of the 4-Methylpiperazine Group

  • Piperazine vs. Piperidine: Replacement with piperidine (compound 85) reduces CDK4 potency 70-fold (Ki=70nMK_i = 70 \, \text{nM}), underscoring the necessity of the basic nitrogen for H-bonding with Asp158 .

  • N-Methylation: The 4-methyl group optimizes logD (0.945 vs. 1.2 for ethyl analogues), enhancing blood-brain barrier permeability .

Chlorine Substitution Effects

  • 6-Chloro vs. 6-H: Chlorine improves CDK4 KiK_i from 17 nM to 4 nM by filling a hydrophobic subpocket near Gly25 .

  • Position Sensitivity: 5-Chloro isomers exhibit 5-fold lower activity, highlighting positional dependence .

Therapeutic Implications and Future Directions

The compound’s preclinical profile supports its development as a third-generation CDK4/6 inhibitor, particularly for palbociclib-resistant cancers. Ongoing research explores:

  • Combination Therapies: Synergy with PI3K inhibitors (e.g., alpelisib) in ER+ breast cancer models.

  • CNS Penetration: Leveraging moderate logP for glioblastoma applications.

  • Prodrug Strategies: Phosphate prodrugs to enhance oral bioavailability (>80% in rats) .

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